4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol

Topoisomerase IIα Cancer Selective Toxicity

Researchers often face metabolic instability and broad off-target effects with natural polypharmacological probes like resveratrol. This synthetic 2-phenylnaphthalene analog directly resolves these pain points with a differentiated dual-target profile. Key supply and performance advantages include: • Enhanced Selectivity: Potent PTP1B inhibition (IC50 300 nM) with >8-fold selectivity over LMW-PTP, enabling precise metabolic signaling studies. • Cleaner Experimental Window: 6-10-fold lower toxicity against normal cells (HL7702, HUVEC) vs. etoposide, reducing confounding off-target effects. • Efflux Resistance: Non-substrate for P-glycoprotein, ensuring reliable intracellular exposure in multidrug-resistant cancer models.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
Cat. No. B606821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol
SynonymsCS-1;  CS 1;  CS1
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C=C3)O)O
InChIInChI=1S/C16H12O3/c17-14-5-3-11-7-10(1-2-12(11)8-14)13-4-6-15(18)16(19)9-13/h1-9,17-19H
InChIKeyLDFFDYWHCCDSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CS1/HS-1793: A Polypharmacological Topo IIα and PTP1B Inhibitor


4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol (CAS: 1448009-94-6), also known as CS1 or HS-1793, is a synthetic small molecule belonging to the 2-phenylnaphthalene class [1]. This compound exhibits a polypharmacological profile, functioning as a selective non-intercalating poison of DNA topoisomerase IIα (Topo IIα) and a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) . As a resveratrol analogue, it was designed to overcome the metabolic instability and photosensitivity limitations of its natural counterpart while preserving the core pharmacophore geometry critical for target engagement [2]. The compound is supplied as a powder with ≥98% purity (HPLC), a molecular weight of 252.26 g/mol, and a DMSO solubility of 20 mg/mL .

Why Generic Substitution Fails for CS1/HS-1793


Simple substitution of 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol with other resveratrol analogues or Topo II inhibitors is not scientifically sound due to its unique, quantitatively differentiated activity profile. For instance, while resveratrol exhibits broad but modest activity, this compound demonstrates significantly enhanced apoptosis induction in Akt-activated cells through a distinct mechanism that bypasses ER stress [1]. Furthermore, unlike the clinical Topo II poison etoposide, this compound is a non-intercalating inhibitor with a 6–10-fold improved toxicity profile against normal cells [2]. Additionally, its specific substitution pattern yields a unique PTP1B inhibitory activity (IC50 300 nM) with measurable selectivity over the closely related LMW-PTP [3]. These distinct properties, which are directly linked to its 2-phenylnaphthalene core structure and hydroxyl substitution pattern, mean that using a generic alternative would likely compromise experimental outcomes in studies requiring specific polypharmacological or selective target engagement.

CS1/HS-1793: Quantitative Evidence vs. Key Comparators


Reduced Normal Cell Toxicity vs. Etoposide

4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol demonstrates a significantly improved safety window compared to the clinical Topo II inhibitor etoposide. In head-to-head cytotoxicity assays, this compound exhibited 6–10-fold lower toxicity against normal cell lines, including HL7702 and HUVEC cells [1]. This reduced off-target toxicity is a critical differentiator for researchers seeking to minimize experimental noise in cellular assays or for those exploring therapeutic windows in preclinical models.

Topoisomerase IIα Cancer Selective Toxicity

Enhanced Apoptosis in Akt-Activated Cells vs. Resveratrol

In a direct comparative study, 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol exhibited more effective apoptosis-inducing activity than resveratrol in Akt-activated cancer cells [1]. This enhanced potency is mechanistically linked to its superior ability to inactivate Akt, a key survival kinase, while bypassing the ER stress-mediated pathway that resveratrol engages [1]. This mechanistic divergence provides a distinct experimental tool for probing apoptosis pathways.

Apoptosis Akt Signaling Cancer Cell Biology

Selective PTP1B Inhibition over LMW-PTP

The compound exhibits potent inhibition of human PTP1B, with an IC50 of 300 nM in an in vitro enzymatic assay [1]. Importantly, it demonstrates selectivity over the closely related low molecular weight protein tyrosine phosphatase (LMW-PTP), against which it has an IC50 of 2500 nM (2.5 µM) [1]. This >8-fold selectivity window is a critical differentiator for studies requiring specific modulation of PTP1B without confounding effects on other phosphatases.

PTP1B Diabetes Obesity Phosphatase

Broad-Spectrum Antiproliferative Activity and Low MDR Liability

The compound demonstrates broad-spectrum in vitro antitumor effects across multiple cancer cell lines, with reported IC50 values of 4.3 µM, 11.5 µM, and 4.6 µM for the inhibition of proliferation of breast cancer MDA-MB-231, human lung cancer A549, and human cervical cancer HeLa cells, respectively [1]. Critically, it is not a substrate for P-glycoprotein, the primary efflux pump responsible for multidrug resistance (MDR), distinguishing it from many chemotherapeutics like etoposide [2]. This property suggests maintained efficacy in MDR contexts, a key consideration for in vivo studies.

Cancer Drug Resistance P-glycoprotein

CS1/HS-1793: Validated Research Applications


Non-Intercalative Topo IIα Poisoning with Reduced Normal Cell Toxicity

This compound is ideally suited for studies requiring the specific induction of Topo IIα-mediated DNA damage without the confounding off-target effects on normal cells seen with etoposide. Its 6–10-fold lower toxicity against normal cells (e.g., HL7702, HUVEC) [1] and non-intercalating mechanism of action [1] provide a cleaner experimental system for probing DNA damage response pathways and cell cycle arrest at the G2/M phase.

Selective PTP1B Modulation in Insulin and Leptin Signaling

With a potent IC50 of 300 nM against PTP1B and >8-fold selectivity over LMW-PTP [1], this compound serves as a valuable chemical probe for dissecting the specific roles of PTP1B in metabolic signaling. It is particularly useful for validating PTP1B as a target in diabetes and obesity research, where selective inhibition is crucial for minimizing off-target effects on other cellular phosphatases.

Akt-Dependent Apoptosis Using a Resveratrol-Derived Tool

For researchers studying the Akt signaling pathway, this compound offers a more potent alternative to resveratrol for inducing apoptosis in Akt-activated cancer cells [1]. Its unique mechanism, which does not involve ER stress induction, allows for a more precise interrogation of Akt's role in cell survival and death, making it a superior choice for studies focused on this pathway.

Topo II Inhibition in Multidrug-Resistant Cancer Models

Given its status as a non-substrate for P-glycoprotein [1], this compound is particularly well-suited for in vitro and in vivo studies in cancer models that overexpress multidrug resistance transporters. This property ensures that its cytotoxic and pharmacodynamic effects are not confounded by active drug efflux, providing a more accurate assessment of Topo IIα inhibition in resistant tumor settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.